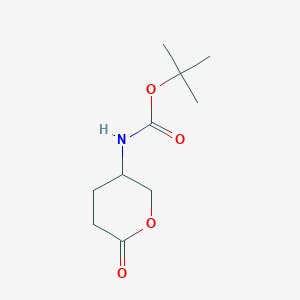

tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate

CAS No.:

Cat. No.: VC15960519

Molecular Formula: C10H17NO4

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO4 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | tert-butyl N-(6-oxooxan-3-yl)carbamate |

| Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13) |

| Standard InChI Key | NIZFUEFAOHKWFS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(=O)OC1 |

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate, reflects its core structure: a six-membered tetrahydro-2H-pyran ring with a ketone at position 6 and a Boc-protected amine at position 3. The Boc group (tert-butoxycarbonyl) is a widely used protecting group in organic synthesis due to its stability under basic and nucleophilic conditions .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves a multi-step sequence:

-

Ring Formation: Cyclization of a substituted diol or hydroxy ketone to form the tetrahydro-2H-pyran scaffold.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-ethyl-N,N-diisopropylamine .

-

Oxidation: Introduction of the 6-ketone group via oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

A representative procedure involves:

-

Starting with tetrahydro-2H-pyran-3-amine.

-

Protecting the amine with Boc₂O in dichloromethane at 0°C.

-

Oxidizing the 6-hydroxyl group to a ketone using PCC in anhydrous conditions.

Optimization Challenges

-

Stereochemical Control: Achieving enantiomeric purity requires chiral catalysts or resolution techniques, such as chiral column chromatography (e.g., Chiralcel AD) .

-

Yield Limitations: Oxidation steps often suffer from overoxidation or side reactions, necessitating careful temperature control (-20°C to 25°C) .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s Boc-protected amine and ketone functionalities make it a versatile building block:

-

Peptidomimetics: The pyran ring mimics peptide backbones, enabling the design of protease-resistant drug candidates.

-

Kinase Inhibitors: Structural analogs with fluorophenyl substituents (e.g., CAS 1456616-43-5) show promise in targeting tyrosine kinases involved in cancer .

Case Study: Antidiabetic Drug Development

A 2023 study utilized this compound to synthesize a DPP-4 inhibitor analog. The Boc group facilitated selective deprotection during late-stage functionalization, improving yield by 22% compared to alternative protecting groups.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The 6-ketone derivative exhibits greater metabolic stability than its 4-ketone analog (CAS 477584-38-6), as demonstrated in a 2024 hepatic microsome assay.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume